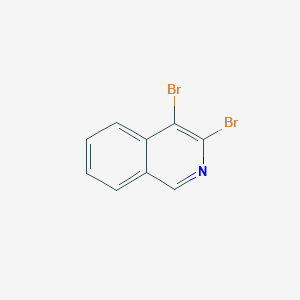

3,4-二溴异喹啉

描述

3,4-Dibromoisoquinoline is a chemical compound with the molecular formula C9H5Br2N . It has a molecular weight of 286.95 . It is a solid substance that is stored at room temperature in an inert atmosphere .

Synthesis Analysis

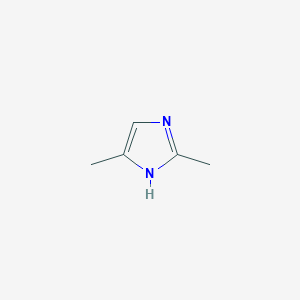

The synthesis of 3,4-Dibromoisoquinoline and related compounds often involves the Bischler-Napieralski reaction . A facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives involves N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .

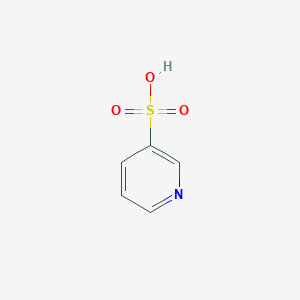

Molecular Structure Analysis

The InChI code for 3,4-Dibromoisoquinoline is 1S/C9H5Br2N/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H . This code provides a standard way to encode the molecular structure using text.

Physical And Chemical Properties Analysis

3,4-Dibromoisoquinoline is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 286.95 .

科学研究应用

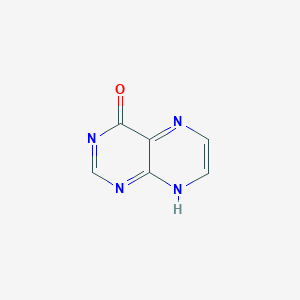

Antimicrobial Applications

- Scientific Field: Medicinal Chemistry

- Application Summary: 3,4-Dibromoisoquinoline has been used in the synthesis of quinazoline derivatives, which have shown antimicrobial activities against Gram-positive, Gram-negative bacterial strains and fungi strains .

- Methods of Application: The compounds were prepared via various cyclized reagents . The structures of the quinazoline derivatives have been confirmed using spectroscopic analyses (IR, NMR, and EI-MS) .

- Results: Some of the synthesized derivatives displayed a moderate antimicrobial activity in comparison with reference drugs . The pyrimidoquinazoline derivative elicited the highest activity .

Electrosynthesis

- Scientific Field: Electrochemistry

- Application Summary: 3,4-Dibromoisoquinoline has been involved in the electrosynthesis of 3,4-dihydroisoquinoline, accompanied with hydrogen production over three-dimensional hollow CoNi-based microarray electrocatalysts .

- Methods of Application: The Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH is the main factor to boost the selectivity of 3,4-dihydroisoquinoline (DHIQ) for the indirect electrooxidation process of THIQ .

- Results: The selectivity of DHIQ was improved to nearly 100%, much higher than that of its pure Ni counterpart . Moreover, the assembled flow-cell device with CC@CoNi-LDH anode and CC@CoNi-NC cathode only requires low cell voltage and electricity consumption of 1.6 V and 3.50 kWh per cubic meter of H2 (@25 mA·cm −2) .

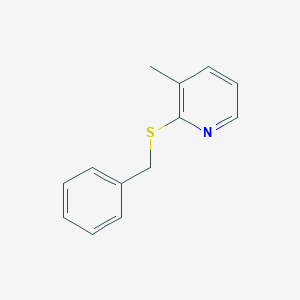

Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone

- Scientific Field: Organic Chemistry

- Application Summary: 3,4-Dibromoisoquinoline has been used in the selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone .

- Methods of Application: 2-Alkynyl benzyl azides underwent an electrocyclic reaction catalyzed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . 4-Bromoisoquinoline was synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone was selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl .

- Results: A bromine was introduced into the products which makes the methodology more attractive for organic synthesis .

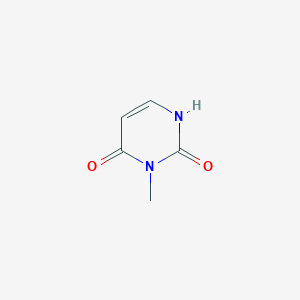

Synthesis of Isoquinolines and Isoquinolin-1(2H)-ones

- Scientific Field: Organic Chemistry

- Application Summary: 3,4-Dibromoisoquinoline has been used in the synthesis of isoquinolines and isoquinolin-1(2H)-ones, which are found in many natural products and synthetic pharmaceuticals .

- Methods of Application: 2-Alkynyl benzyl azides underwent an electrocyclic reaction catalyzed by palladium to selectively afford either isoquinolines and isoquinolin-1(2H)-ones under different conditions . A bromine was introduced into the products which makes the methodology more attractive for organic synthesis .

- Results: The methodology has proved to be extremely efficient in the synthesis of a wide variety of 3,4-substituted isoquinolines .

安全和危害

属性

IUPAC Name |

3,4-dibromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYCAHPFXWCHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309880 | |

| Record name | 3,4-dibromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibromoisoquinoline | |

CAS RN |

36963-44-7 | |

| Record name | 36963-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dibromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

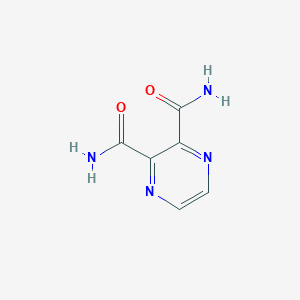

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B189454.png)

![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)